Aristolochic acid d

Descripción general

Descripción

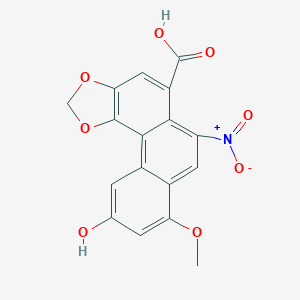

Aristolochic acid D is a nitro-phenanthrene carboxylic acid derivative belonging to the aristolochic acid (AA) family, a group of naturally occurring phytochemicals primarily found in plants of the Aristolochiaceae family. Structurally, it shares a core phenanthrene ring system substituted with a nitro group (-NO₂) and a methoxy group (-OCH₃) at specific positions, distinguishing it from other AA analogues . This compound has been identified in medicinal herbs such as Aristolochia contorta and Asarum species, often co-occurring with other AA analogues like aristolochic acid I (AA-I) and II (AA-II) .

While its exact biological role in plants remains unclear, this compound has drawn significant attention due to its structural similarity to AA-I and AA-II, which are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido aristoloquímico D implica varios pasos, comenzando con la estructura básica del fenantreno. El proceso generalmente incluye reacciones de nitración, reducción y ciclización. Condiciones específicas como la temperatura, los solventes y los catalizadores son cruciales para la síntesis exitosa de este compuesto .

Métodos de producción industrial: La producción industrial del ácido aristoloquímico D no es común debido a su naturaleza tóxica. La extracción de fuentes naturales, como las plantas Aristolochia, es un método utilizado en entornos de investigación. Se utilizan técnicas como la extracción líquida a presión (PLE) y la extracción con fluidos supercríticos (SFE) para aislar los ácidos aristoloquímicos de los materiales vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido aristoloquímico D sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.

Sustitución: Las reacciones de sustitución electrofílica aromática pueden introducir diferentes sustituyentes en el anillo de fenantreno.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).

Reducción: Se emplea la hidrogenación catalítica o hidruros metálicos como hidruro de aluminio y litio (LiAlH4).

Sustitución: Se utilizan agentes halogenantes y catalizadores de Friedel-Crafts para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de fenantreno sustituidos y formas reducidas de ácido aristoloquímico D .

Aplicaciones Científicas De Investigación

Toxicology Studies

Aristolochic acid D has been extensively studied for its toxicological effects, particularly its role in aristolochic acid nephropathy (AAN). AAN is a condition resulting from the consumption of herbal remedies containing aristolochic acids, leading to kidney damage and increased cancer risk.

- Case Study : A study reported that patients exposed to AA-D through traditional herbal remedies developed significant renal impairment and urothelial carcinoma. Over 100 cases of AAN have been documented globally, highlighting the compound's nephrotoxic effects .

Carcinogenicity Research

AA-D is classified as a potent human carcinogen. It is associated with mutations that can lead to various cancers, particularly urothelial carcinoma of the upper urinary tract.

- Data Table: Carcinogenic Effects of this compound

Antitumor Activity

Despite its toxic effects, there is ongoing research into the potential antitumor properties of aristolochic acids, including AA-D. Some studies suggest that structural modifications could enhance its therapeutic benefits while mitigating toxicity.

- Future Directions : Researchers are encouraged to explore the antitumor efficacy of AA-D and its derivatives, considering modifications that could reduce toxicity while maintaining effectiveness .

Analytical Chemistry

AA-D serves as a critical marker in analytical chemistry for identifying Aristolochiaceous plants due to its unique mutational signature. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) have been employed to detect AA-D in various samples.

- Data Table: Detection Methods for this compound

| Method | Sensitivity | Selectivity |

|---|---|---|

| UHPLC-HR-MS | High | High |

| DNA Barcoding | Moderate | Low |

Mecanismo De Acción

El ácido aristoloquímico D ejerce sus efectos principalmente a través de la formación de aductos de ADN. Estos aductos resultan de la unión covalente del compuesto al ADN, lo que lleva a mutaciones y alteraciones en los procesos celulares normales. Los principales objetivos moleculares incluyen el gen supresor tumoral TP53 y otros genes involucrados en la regulación del ciclo celular y la apoptosis . La activación de las vías inflamatorias y las respuestas al estrés oxidativo también contribuyen a sus efectos tóxicos .

Compuestos similares:

Ácido aristoloquímico I (AA-I): El miembro más abundante y bien estudiado de la familia de los ácidos aristoloquímicos.

Ácido aristoloquímico II (AA-II): Otro compuesto mayor con propiedades toxicológicas similares.

Aristolactamas: Compuestos estructuralmente relacionados con actividades biológicas similares

Unicidad: El ácido aristoloquímico D es único debido a su patrón de sustitución específico en el anillo de fenantreno, que influye en su reactividad y efectos biológicos. En comparación con AA-I y AA-II, el ácido aristoloquímico D tiene propiedades químicas distintas que lo convierten en un compuesto valioso para estudiar las relaciones estructura-actividad dentro de la familia de los ácidos aristoloquímicos .

Comparación Con Compuestos Similares

Structural Differences and Similarities

Aristolochic acid D differs from other AA analogues in substituent patterns on the phenanthrene core. Below is a comparative analysis:

| Compound | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | Phenanthrene-1-carboxylic acid | -NO₂ (C10), -OCH₃ (C2, C3, C8) | C₁₇H₁₁NO₇ | 341.27 g/mol |

| Aristolochic Acid I | Phenanthrene-1-carboxylic acid | -NO₂ (C10), -OCH₃ (C6, C8) | C₁₇H₁₁NO₇ | 341.27 g/mol |

| Aristolochic Acid II | Phenanthrene-1-carboxylic acid | -NO₂ (C10), -OCH₃ (C8) | C₁₆H₉NO₆ | 311.24 g/mol |

Key Observations :

- This compound and AA-I are structural isomers with identical molecular formulas but distinct methoxy group positions (C2/C3 in AA-D vs. C6/C8 in AA-I) .

- AA-II lacks a methoxy group at C2/C3, resulting in lower molecular weight and altered polarity .

Occurrence in Natural Sources

Quantitative studies reveal significant variations in AA-D concentrations across plant species and tissues:

Trends :

- AA-D is generally less abundant than AA-I in most Aristolochia and Asarum species .

- Roots and rhizomes show higher AA-D accumulation compared to aerial parts .

Toxicological Profiles

While all AA analogues are nephrotoxic and carcinogenic, their potency varies:

| Compound | Nephrotoxicity (In Vitro IC₅₀ in HK-2 Cells) | Carcinogenicity (IARC Classification) | DNA Adduct Formation Potential |

|---|---|---|---|

| This compound | 28.5 μM | Not classified | Moderate |

| Aristolochic Acid I | 5.2 μM | Group 1 (Carcinogenic) | High |

| Aristolochic Acid II | 15.7 μM | Group 1 (Carcinogenic) | High |

Key Findings :

Analytical Challenges

Detection and quantification of AA-D require advanced chromatographic techniques due to co-elution with other AA analogues:

| Method | Limit of Detection (AA-D) | Separation Efficiency (AA-D vs. AA-I) | Reference |

|---|---|---|---|

| UHPLC-Q/TOF-MS | 0.05 μg/g | Baseline resolution | |

| HPLC-UV | 0.5 μg/g | Partial co-elution | |

| LC-MS/MS | 0.1 μg/g | Full resolution |

Insights :

Actividad Biológica

Aristolochic acid D (AA-D) is a member of the aristolochic acid family, which is known for its significant biological activities, particularly its nephrotoxic and carcinogenic properties. This article explores the biological activity of AA-D, focusing on its mechanisms of action, effects on various biological processes, and relevant case studies.

Chemical Structure and Properties

Aristolochic acids are characterized by a common structural motif that includes a bicyclic system with a nitrogen atom. AA-D, specifically, has been identified as having distinct biological activities compared to its analogs such as AA-I and AA-II. The structure-activity relationship indicates that variations in functional groups can significantly influence the toxicity and biological effects of these compounds.

Nephrotoxicity

AA-D has been implicated in causing aristolochic acid nephropathy (AAN), a condition characterized by acute and chronic kidney injury. Studies have shown that AA-D induces apoptosis in renal cells by disrupting mitochondrial function and metabolic processes. Specifically, it binds covalently to key proteins involved in cellular respiration and metabolism, leading to impaired mitochondrial function and energy production .

Table 1: Key Mechanisms of AA-D Induced Nephrotoxicity

Carcinogenicity

AA-D is recognized as a potent human carcinogen. It forms DNA adducts that lead to mutations, particularly A:T to T:A transversions, which are prevalent in various cancers associated with aristolochic acid exposure . The formation of these adducts has been linked to urothelial carcinoma and hepatocellular carcinoma.

Table 2: Carcinogenic Effects of AA-D

Case Studies

Numerous case studies have documented the effects of AA-D exposure:

- Chronic Aristolochic Acid Nephropathy (AAN) : Over 90% of patients exposed to aristolochic acids experienced chronic kidney disease with a rapid decline in renal function. Many patients had long histories of exposure through traditional herbal remedies containing AA-D .

- Urothelial Cancer Incidence : In Taiwan, a significant correlation was established between AA exposure and the incidence of upper urinary tract urothelial carcinoma, highlighting the compound's carcinogenic potential .

Research Findings

Recent studies have utilized advanced techniques such as chemical proteomics and metabolomics to elucidate the biological activities of AA-D. These studies have identified several key metabolic enzymes affected by AA-D, including isocitrate dehydrogenase (IDH2) and lactate dehydrogenase (LDH), which are crucial for energy metabolism in cells .

Metabolic Pathways Affected by AA-D

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying Aristolochic Acid D (AAD) in complex biological matrices?

- Methodology : Utilize ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) for its high sensitivity and specificity. Calibration curves should be established using certified AAD standards, with validation via spike-and-recovery experiments in target matrices (e.g., serum, herbal extracts). Limit of detection (LOD) and quantification (LOQ) must be determined to ensure reproducibility across laboratories .

- Data Considerations : Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, especially when detecting trace amounts in herbal preparations .

Q. Which experimental models are most suitable for studying AAD-induced nephrotoxicity?

- In Vivo Models : Use rodent models (e.g., Sprague-Dawley rats) with controlled oral dosing regimens (0.1–10 mg/kg/day) to mimic chronic exposure. Monitor renal biomarkers (e.g., serum creatinine, urea) and histopathological changes in proximal tubules over 4–12 weeks .

- In Vitro Models : Human renal proximal tubular epithelial cells (HK-2) exposed to AAD (1–50 μM) for 24–72 hours. Assess cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Q. How do metabolic pathways influence AAD’s toxicity profile?

- Key Enzymes : Cytochrome P450 1A2 (CYP1A2) and NAD(P)H:quinone oxidoreductase (NQO1) are critical for AAD’s bioactivation. CYP1A2 mediates O-demethylation, producing reactive intermediates that bind DNA, while NQO1 facilitates nitro-reduction, generating carcinogenic aristolactam-DNA adducts .

- Experimental Design : Compare toxicity in CYP1A2-knockout vs. wild-type models to isolate enzymatic contributions. Use inhibitors like α-naphthoflavone (CYP1A2) or dicoumarol (NQO1) to validate pathways .

Advanced Research Questions

Q. How can in silico modeling resolve contradictions in AAD’s mutagenic vs. nephrotoxic mechanisms?

- Approach : Combine molecular docking (e.g., AutoDock Vina) to predict AAD’s binding affinity with DNA (e.g., TP53 gene hotspots) and renal transporters (e.g., OAT1/3). Validate predictions with CRISPR-edited cell lines lacking specific transporter genes .

- Data Analysis : Cross-reference computational predictions with mutational signatures (e.g., A:T→T:A transversions) from AAD-exposed patient genomes .

Q. What omics approaches best capture AAD’s systemic toxicity?

- Metabolomics : Use GC-TOF/MS to profile time- and dose-dependent metabolic disruptions (e.g., TCA cycle intermediates, gut microbiota-derived metabolites like hydroxyphenylacetic acid). Pair with pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed networks .

- Transcriptomics : Apply single-cell RNA sequencing to renal tissues to map cell-type-specific responses (e.g., proximal tubule injury vs. interstitial fibrosis) .

Q. How do experimental design choices impact AAD’s carcinogenicity data?

- Contradictions : Discrepancies in tumor incidence between rodent models (high urothelial cancer rates) and human cohorts (variable renal cell carcinoma links) may arise from species-specific CYP expression or exposure duration.

- Resolution : Conduct cross-species comparative studies using humanized CYP1A2 mice and longitudinal cohort analyses (e.g., Balkan endemic nephropathy patients) to harmonize findings .

Q. What strategies optimize AAD detection in environmental samples (e.g., soil, water)?

- Extraction Protocol : Solid-phase extraction (SPE) with C18 cartridges, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Include deuterated internal standards (e.g., AAD-d4) to correct matrix effects .

- Field Validation : Test in endemic regions (e.g., South Serbia) with parallel groundwater/vegetable sampling to correlate AAD levels with nephropathy incidence .

Q. Methodological Challenges and Solutions

Q. Why do discrepancies exist in AAD’s reported genotoxicity across studies?

- Sources of Variability :

- Adduct Stability : Aristolactam-DNA adducts (e.g., dA-AAI) degrade under suboptimal storage; use fresh tissue and avoid freeze-thaw cycles .

- Analytical Sensitivity : 32P-postlabeling may underestimate adducts compared to modern LC-MS/MS. Prioritize high-resolution mass spectrometry for low-abundance targets .

Q. How to design dose-response studies for AAD’s dual nephrotoxic/carcinogenic effects?

- Integrated Protocol :

Short-Term Exposure : Low doses (0.1–1 mg/kg) for 28 days to assess early biomarkers (e.g., KIM-1, NGAL).

Long-Term Exposure : Higher doses (5–10 mg/kg) for 6–12 months to monitor tumorigenesis. Include interim sacrifices to track progression .

Q. What computational tools predict AAD’s interaction with renal transporters?

- Tools : Use molecular dynamics simulations (e.g., GROMACS) to model AAD’s binding to OAT1/3. Validate with competitive inhibition assays using probenecid .

Propiedades

IUPAC Name |

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADIFGYTAXNCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169766 | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-38-6 | |

| Record name | Aristolochic acid-D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.